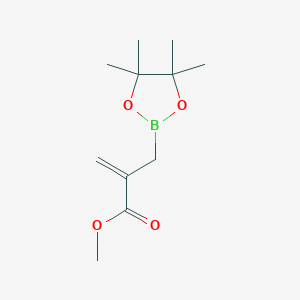
Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a useful research compound. Its molecular formula is C11H19BO4 and its molecular weight is 226.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other relevant activities.
- Molecular Formula : C15H21BO4
- Molar Mass : 276.14 g/mol
- CAS Number : 149989-77-5
Biological Activity Overview
The biological activity of the compound has been explored in various studies. Here are the key findings:
Antimicrobial Activity
Research indicates that derivatives of dioxaborolane compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for similar compounds against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Some compounds showed MIC values ranging from 0.5 to 8 μg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been suggested through structural analogs:
- Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.126 μM against tumor cells while showing significantly less toxicity towards non-cancerous cells .
The proposed mechanisms for the observed biological activities include:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells through caspase activation.
- Antibacterial Mechanism : The dioxaborolane moiety may disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Safety and Toxicity
Preliminary toxicity studies indicate that some derivatives exhibit acceptable safety profiles at high doses (e.g., 800 mg/kg) in animal models without significant adverse effects . Further studies are necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C11H19BO4 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C11H19BO4/c1-8(9(13)14-6)7-12-15-10(2,3)11(4,5)16-12/h1,7H2,2-6H3 |
InChI Key |
NABIITITZKFPLE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















